molecular formula C11H17NO3S B14837829 N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide

N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide

Cat. No.: B14837829
M. Wt: 243.32 g/mol
InChI Key: VGWVFDOGQDOSEQ-UHFFFAOYSA-N
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Description

N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-tert-butyl-6-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants.

Industrial Production Methods: In an industrial setting, the production of This compound may involve large-scale batch reactors with precise control over temperature and pH. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions: N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry.

Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound may have potential as a lead compound for the development of new antibacterial agents.

Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways: The sulfonamide group in N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide can interact with various biological targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

  • N-(2-Tert-butyl-4-hydroxyphenyl)methanesulfonamide
  • N-(2-Tert-butyl-6-methoxyphenyl)methanesulfonamide
  • N-(2-Tert-butyl-6-chlorophenyl)methanesulfonamide

Uniqueness: N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide is unique due to the presence of both the tert-butyl and hydroxy groups on the aromatic ring. These functional groups can influence the compound’s reactivity and biological activity, making it distinct from other sulfonamide derivatives.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

N-(2-tert-butyl-6-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-11(2,3)8-6-5-7-9(13)10(8)12-16(4,14)15/h5-7,12-13H,1-4H3

InChI Key

VGWVFDOGQDOSEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)NS(=O)(=O)C

Origin of Product

United States

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